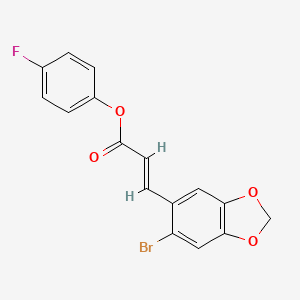
1-(Tert-butyl)-3-(4-morpholinobut-2-yn-1-yl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Tert-butyl)-3-(4-morpholinobut-2-yn-1-yl)urea is an organic compound that features a urea moiety substituted with a tert-butyl group and a morpholinobutynyl group. Compounds like this are often of interest in medicinal chemistry and materials science due to their unique structural properties and potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Tert-butyl)-3-(4-morpholinobut-2-yn-1-yl)urea typically involves the reaction of tert-butyl isocyanate with a suitable amine precursor. The reaction conditions often include:
- Solvent: Common solvents include dichloromethane or tetrahydrofuran.
- Temperature: Reactions are usually carried out at room temperature or slightly elevated temperatures.
- Catalysts: Catalysts such as triethylamine may be used to facilitate the reaction.
Industrial Production Methods
Industrial production methods for such compounds may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis might be employed to enhance efficiency.
化学反应分析
Types of Reactions
1-(Tert-butyl)-3-(4-morpholinobut-2-yn-1-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the urea nitrogen or the alkyne moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a corresponding urea oxide, while reduction could produce a more saturated urea derivative.
科学研究应用
Chemistry: Used as a building block for more complex molecules.
Biology: Investigated for potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for therapeutic potential in treating diseases.
Industry: Utilized in the development of new materials with specific properties.
作用机制
The mechanism of action for compounds like 1-(Tert-butyl)-3-(4-morpholinobut-2-yn-1-yl)urea often involves interaction with specific molecular targets, such as enzymes or receptors. The urea moiety can form hydrogen bonds with active site residues, while the morpholinobutynyl group may enhance binding affinity or specificity.
相似化合物的比较
Similar Compounds
1-(Tert-butyl)-3-(4-piperidinobut-2-yn-1-yl)urea: Similar structure but with a piperidine ring instead of morpholine.
1-(Tert-butyl)-3-(4-azepanobut-2-yn-1-yl)urea: Features an azepane ring.
1-(Tert-butyl)-3-(4-thiomorpholinobut-2-yn-1-yl)urea: Contains a thiomorpholine ring.
Uniqueness
1-(Tert-butyl)-3-(4-morpholinobut-2-yn-1-yl)urea is unique due to the presence of the morpholine ring, which can impart different electronic and steric properties compared to other similar compounds
属性
IUPAC Name |
1-tert-butyl-3-(4-morpholin-4-ylbut-2-ynyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23N3O2/c1-13(2,3)15-12(17)14-6-4-5-7-16-8-10-18-11-9-16/h6-11H2,1-3H3,(H2,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSRAYMYAKXVCJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)NCC#CCN1CCOCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Cyclohexylethyl[(2,3,4-trimethylphenyl)sulfonyl]amine](/img/structure/B2710451.png)

![(2E)-3-{2-Bromo-4-[2-(cyclohexylamino)-2-oxoethoxy]-5-ethoxyphenyl}acrylic acid](/img/structure/B2710456.png)
![3,3-Dimethyl-2-[(2-methylpropan-2-yl)oxy]butanoic acid](/img/structure/B2710457.png)

![N-ethyl-N-[(quinolin-2-yl)methyl]prop-2-enamide](/img/structure/B2710460.png)
![3-(4-chlorophenyl)-9-isopropyl-5,7-dimethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2710461.png)
![2-((6-(benzo[d][1,3]dioxol-5-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2710462.png)
![(2Z)-2-[(5-chloro-2-methylphenyl)imino]-N-(furan-2-ylmethyl)-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2710463.png)


![N-(4-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-5,6-dimethylpyrimidine-4-carboxamide](/img/structure/B2710469.png)

